Cas no 63040-44-8 ((1aR,1bS,4aR,7aS,7bS,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-9-[(2-methylbutanoyl)oxy]-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate)
![(1aR,1bS,4aR,7aS,7bS,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-9-[(2-methylbutanoyl)oxy]-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate structure](https://fr.kuujia.com/scimg/cas/63040-44-8x500.png)
63040-44-8 structure
Nom du produit:(1aR,1bS,4aR,7aS,7bS,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-9-[(2-methylbutanoyl)oxy]-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate
(1aR,1bS,4aR,7aS,7bS,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-9-[(2-methylbutanoyl)oxy]-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate Propriétés chimiques et physiques
Nom et identifiant
-
- (1aR,1bS,4aR,7aS,7bS,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-9-[(2-methylbutanoyl)oxy]-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate
- (1aR,1bS,4aR,7aS,7bS,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-9-[(2-methylbutanoyl)oxy]-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodeca
- Phorbol laurate, (+)-S-2-methylbutyrate
- DTXSID20212340
- Phorbol monolaurate mono(S)-(+)-2-methylbutyrate
- 63040-44-8
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-beta,1b-alpha,4,4a,7a-beta,7b,8,9,9a-decahydro-4a-alpha,7b-beta,9-alpha,9a-beta-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-beta-tetramethyl-, 9a-laurate (S)-(+) 9-(2-methylbutyrate)
-
- Piscine à noyau: InChI=1S/C37H58O8/c1-8-10-11-12-13-14-15-16-17-18-29(39)45-37-30(34(37,6)7)27-20-26(22-38)21-35(42)28(19-24(4)31(35)40)36(27,43)25(5)32(37)44-33(41)23(3)9-2/h19-20,23,25,27-28,30,32,38,42-43H,8-18,21-22H2,1-7H3
- La clé Inchi: HNUDFMQYCDPTHE-UHFFFAOYSA-N
- Sourire: CCCCCCCCCCCC(=O)OC12C(C3C=C(CO)CC4(O)C(C=C(C)C4=O)C3(O)C(C)C1OC(=O)C(C)CC)C2(C)C |t:17,25|
Propriétés calculées
- Qualité précise: 630.41334
- Masse isotopique unique: 630.41316880g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 45
- Nombre de liaisons rotatives: 17
- Complexité: 1190
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6.9
- Surface topologique des pôles: 130Ų
Propriétés expérimentales
- Le PSA: 130.36
(1aR,1bS,4aR,7aS,7bS,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-9-[(2-methylbutanoyl)oxy]-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate Littérature connexe
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
63040-44-8 ((1aR,1bS,4aR,7aS,7bS,8R,9aS)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-9-[(2-methylbutanoyl)oxy]-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl dodecanoate) Produits connexes
- 1251703-09-9(N-(4-methylcyclohexyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide)
- 1247483-84-6(2-({bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol)
- 941881-84-1(2-4-(2-methoxyphenyl)piperazin-1-yl-N-(4-methylphenyl)pteridin-4-amine)
- 132864-60-9((1-Cyclopentylpiperidin-4-yl)methanamine)
- 457639-84-8(3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione)
- 1207739-91-0((1S)-1-(2,5-dimethylfuran-3-yl)ethan-1-ol)
- 1361112-11-9(2-(4-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide hydrochloride)
- 2171684-92-5(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanoylpyrrolidine-3-carboxylic acid)
- 2228128-26-3(5-methyl-3-(2-nitroethyl)-1H-pyrazole)
- 1890788-97-2(1-methyl-2-(2,4,6-trimethylphenyl)methylpiperazine)
Fournisseurs recommandés
pengshengyue
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif
